molecular formula C15H9ClF2N6O3 B2725393 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide CAS No. 921502-64-9

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide

Cat. No.: B2725393
CAS No.: 921502-64-9
M. Wt: 394.72
InChI Key: LSDJTAIELYYBLQ-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is a complex organic compound that features a combination of chloro, difluorophenyl, tetrazolyl, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Halogenation: The addition of a chloro group to the benzene ring, typically using chlorine gas or a chlorinating agent such as thionyl chloride.

    Formation of the Tetrazole Ring: This step involves the reaction of an azide with a nitrile compound under acidic conditions to form the tetrazole ring.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the nitrobenzamide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of tetrazole-containing compounds with biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and inhibit or modulate their activity. The nitro and chloro groups can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[1-(3,4-difluorophenyl)ethyl]aniline
  • 4-chloro-N-[1-(3,4-difluorophenyl)ethyl]-2-methylaniline

Uniqueness

Compared to similar compounds, 4-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-nitrobenzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N6O3/c16-10-3-1-8(5-13(10)24(26)27)15(25)19-7-14-20-21-22-23(14)9-2-4-11(17)12(18)6-9/h1-6H,7H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDJTAIELYYBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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